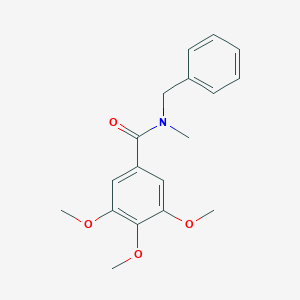

N-benzyl-3,4,5-trimethoxy-N-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-benzyl-3,4,5-trimethoxy-N-methylbenzamide is a chemical compound that belongs to the class of phenethylamines. It is commonly referred to as BTM, and it has been widely used in scientific research due to its unique properties. BTM is a potent and selective agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system.

Mechanism of Action

BTM acts as a partial agonist of the serotonin 5-HT2A receptor, which means that it activates the receptor but not to the same extent as a full agonist. The receptor is coupled to a G protein, which activates a signaling pathway that leads to the release of various neurotransmitters such as dopamine and glutamate. The exact mechanism of action of BTM is not fully understood, but it is thought to involve the stabilization of a specific conformation of the receptor that promotes its activation.

Biochemical and Physiological Effects

BTM has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and glutamate in various brain regions, which are neurotransmitters that are involved in mood regulation and cognition. BTM has also been shown to increase the activity of certain brain regions such as the prefrontal cortex and the hippocampus, which are involved in memory and learning. Additionally, BTM has been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

BTM has several advantages for lab experiments. It is a potent and selective agonist of the serotonin 5-HT2A receptor, which makes it a useful tool for studying the receptor. It is also relatively stable and can be stored for long periods of time. However, there are also some limitations to its use. BTM is a controlled substance, which means that it can only be used by licensed researchers. Additionally, the effects of BTM on the 5-HT2A receptor can be complex and may vary depending on the experimental conditions.

Future Directions

There are several future directions for research on BTM. One area of interest is the development of new drugs that target the serotonin 5-HT2A receptor. BTM has been used as a tool to study the receptor, and it may be possible to use this knowledge to develop new drugs that are more effective and have fewer side effects. Another area of interest is the role of the 5-HT2A receptor in various psychiatric disorders such as depression and schizophrenia. BTM may be a useful tool for studying the role of the receptor in these disorders and for developing new treatments. Finally, there is also interest in studying the effects of BTM on other neurotransmitter systems and brain regions.

Synthesis Methods

BTM can be synthesized using a variety of methods, but the most common method involves the reaction of 3,4,5-trimethoxybenzaldehyde with methylamine and benzyl chloride. The reaction is carried out in the presence of a catalyst such as palladium on carbon, and the product is purified using chromatography. The yield of the reaction is typically around 50-60%, and the purity of the product can be verified using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

BTM has been widely used in scientific research as a tool to study the serotonin 5-HT2A receptor. The receptor is involved in a variety of physiological processes such as mood regulation, cognition, and perception. BTM has been used to study the role of the 5-HT2A receptor in these processes, and it has been shown to be a potent and selective agonist of the receptor. BTM has also been used to study the structure-activity relationship of the receptor and to develop new drugs that target the receptor.

properties

Molecular Formula |

C18H21NO4 |

|---|---|

Molecular Weight |

315.4 g/mol |

IUPAC Name |

N-benzyl-3,4,5-trimethoxy-N-methylbenzamide |

InChI |

InChI=1S/C18H21NO4/c1-19(12-13-8-6-5-7-9-13)18(20)14-10-15(21-2)17(23-4)16(11-14)22-3/h5-11H,12H2,1-4H3 |

InChI Key |

ZXDSIWWBBCROER-UHFFFAOYSA-N |

SMILES |

CN(CC1=CC=CC=C1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 1-{5-[(2-chloro-6-fluorobenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}-2-methylbutylcarbamate](/img/structure/B263681.png)

![(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(3,4-dimethoxyphenyl)-1-(prop-2-en-1-yl)pyrrolidine-2,3-dione](/img/structure/B263683.png)

![tert-butyl N-[(1S,2R)-1-(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)-2-methylbutyl]carbamate](/img/structure/B263685.png)

![2-amino-4-(2,4-dimethoxyphenyl)-6-[2-(dimethylamino)ethyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B263686.png)

![2-{[3-cyano-4-(2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B263687.png)

![methyl 4-[(3E)-3-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-methoxyethyl)-4,5-dioxopyrrolidin-2-yl]benzoate](/img/structure/B263688.png)

![Methyl 7-acetyl-1-(2-methoxyphenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate](/img/structure/B263693.png)

![9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline](/img/structure/B263696.png)